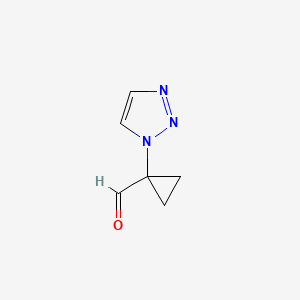
1-(Triazol-1-yl)cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids, which are similar to TCCA, involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .Molecular Structure Analysis
The InChI code for TCCA is 1S/C6H7N3O/c10-5-6(1-2-6)9-4-3-7-8-9/h3-5H,1-2H2 .Chemical Reactions Analysis
The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is significant in the synthesis of 1,2,3-triazoles and its derivatives .Physical And Chemical Properties Analysis
TCCA is a colorless, crystalline compound. It has a molecular formula of C6H7N3O and a molecular weight of 137.142.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
1-(Triazol-1-yl)cyclopropane-1-carbaldehyde derivatives have been explored as precursors for the synthesis of diverse heterocyclic compounds. For instance, sulfonyl-1,2,3-triazoles serve as stable precursors to reactive intermediates used for introducing nitrogen atoms into various heterocycles, important in synthetic and medicinal chemistry. These intermediates, generated from diazocarbonyl compounds, react with aldehydes to produce adducts that undergo intramolecular cyclization, leading to homochiral 3-sulfonyl-4-oxazolines with high yield and enantioselectivity (Zibinsky & Fokin, 2013).
Catalytic Reactions
The compound and its derivatives are utilized in catalytic reactions, highlighting the versatility of 1,2,3-triazole derivatives in catalysis. For example, triazolylidenes have emerged as a subclass of N-heterocyclic carbene ligands for transition metals, significantly impacting catalysis. These ligands are prepared via regioselective cycloaddition of alkynes and azides, demonstrating strong donor properties and stability. They have been applied in various bond-forming and redox reactions, showcasing their potential in catalytic processes (Donnelly, Petronilho, & Albrecht, 2013).
Ring-Opening and Annulation Reactions
Donor-acceptor cyclopropanes substituted with triazene groups exhibit high reactivity, allowing for catalyst-free ring-opening reactions and Lewis acid catalyzed (3 + 2) annulations. This demonstrates the potential of triazene-substituted cyclopropanes as substrates for synthesizing six- and seven-membered heterocycles, expanding the scope of cyclopropane chemistry (Suleymanov et al., 2020).
Synthesis of Functionalized Nitrogen-based Heterocycles
Transition-metal-catalyzed denitrogenative transformations of 1,2,3-triazoles facilitate the synthesis of highly functionalized nitrogen-based heterocycles. This involves the decomposition of electron-deficient triazoles to form metallo azavinyl carbenes, used in various synthetic transformations like transannulations and cyclopropanations. These methodologies provide access to functionalized heterocycles and building blocks for further chemical synthesis (Anbarasan, Yadagiri, & Rajasekar, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
1-(triazol-1-yl)cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-5-6(1-2-6)9-4-3-7-8-9/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDNYNNKNAWJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

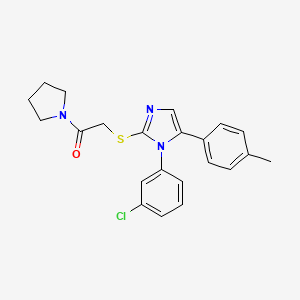
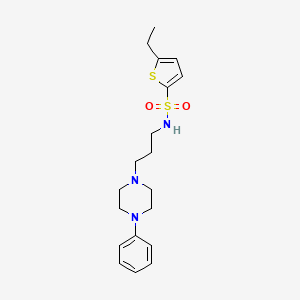
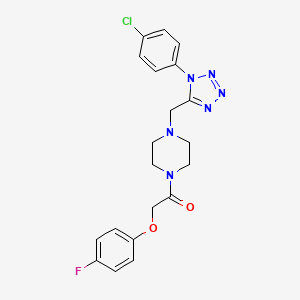

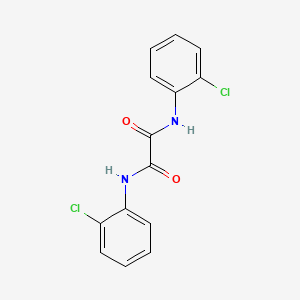

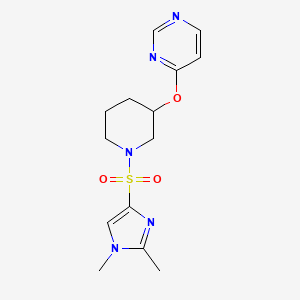
![N-Benzo[1,3]dioxol-5-yl-2-[4-(2-fluoro-phenyl)-piperazin-1-yl]-acetamide](/img/structure/B2596586.png)
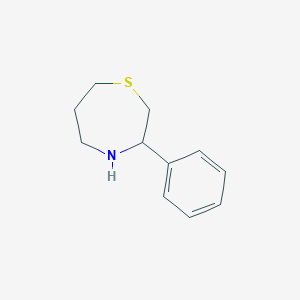
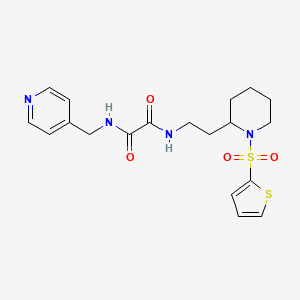
![{6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2596590.png)

![1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2596594.png)
